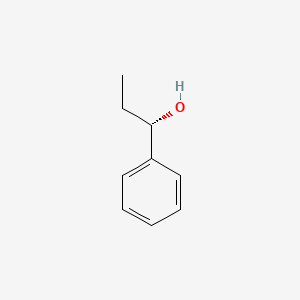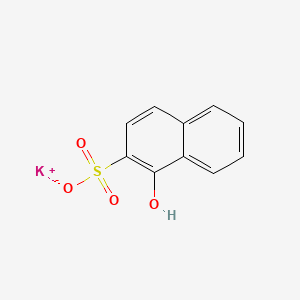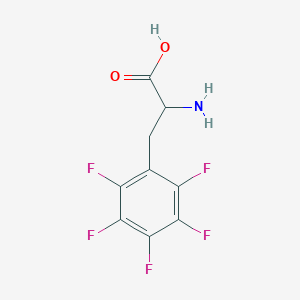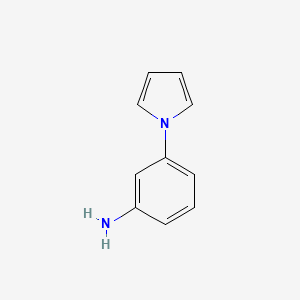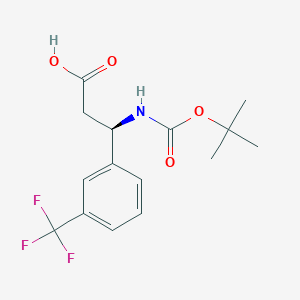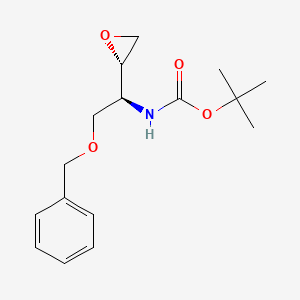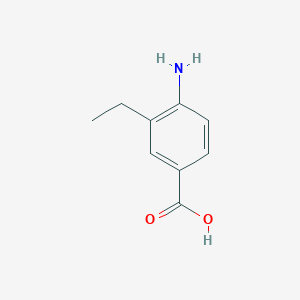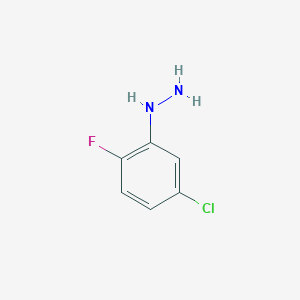
(5-Chloro-2-fluorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chloro-2-fluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “(5-Chloro-2-fluorophenyl)hydrazine” consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a hydrazine group .Physical And Chemical Properties Analysis
“(5-Chloro-2-fluorophenyl)hydrazine” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Safety And Hazards
properties
CAS RN |
396074-99-0 |
|---|---|
Product Name |
(5-Chloro-2-fluorophenyl)hydrazine |
Molecular Formula |
C6H6ClFN2 |
Molecular Weight |
160.58 g/mol |
IUPAC Name |
(5-chloro-2-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 |
InChI Key |
BDLYNYOFMXOFDE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NN)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

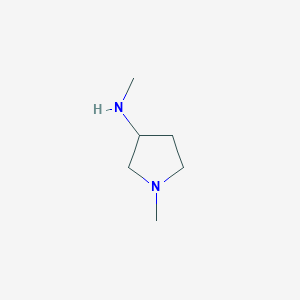
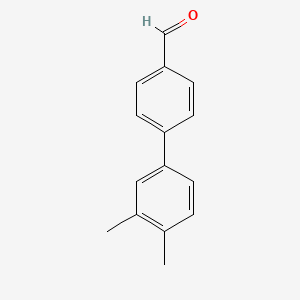
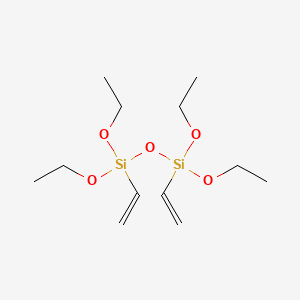
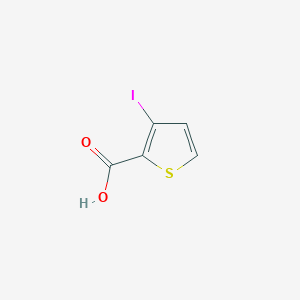
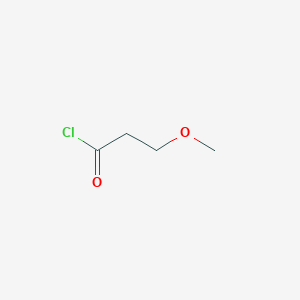
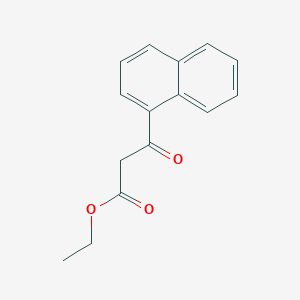
![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)
